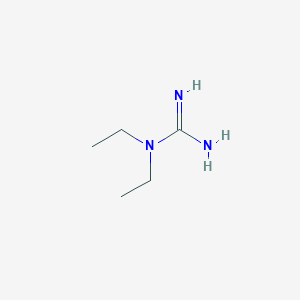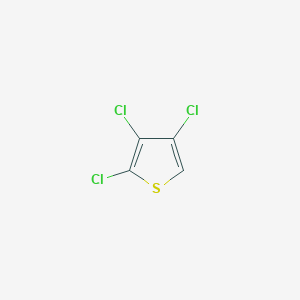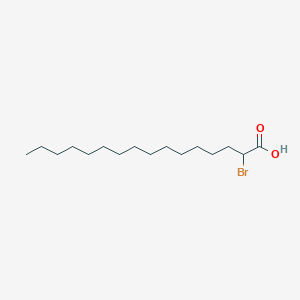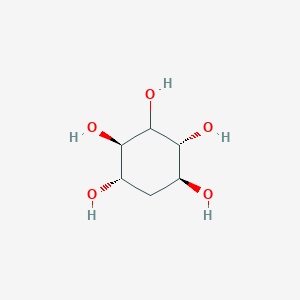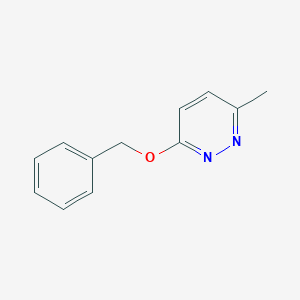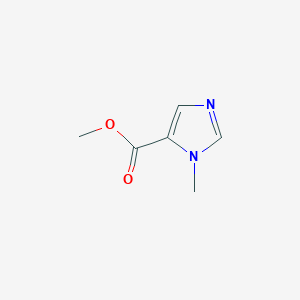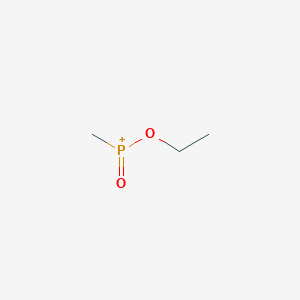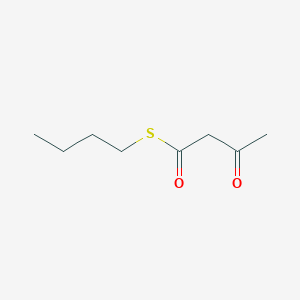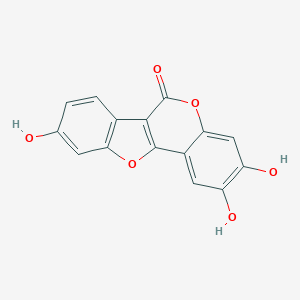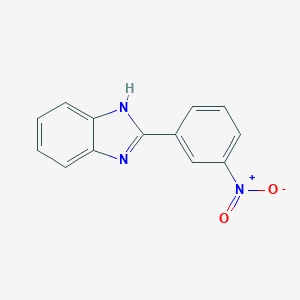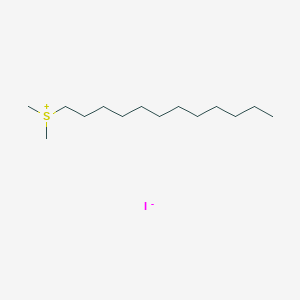
Dodecyldimethylsulfonium iodide
Overview
Description
Dodecyldimethylsulfonium iodide is an organic compound with the molecular formula C14H31IS. It is a quaternary sulfonium salt, where a sulfur atom is bonded to three organic groups: two methyl groups and one dodecyl group. The iodide ion serves as the counterion. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyldimethylsulfonium iodide can be synthesized through the alkylation of dimethyl sulfide with dodecyl iodide. The reaction typically occurs in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction is as follows:
(CH3)2S+C12H25I→(C12H25)(CH3)2S+I−
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the sulfonium group is oxidized to a sulfoxide or sulfone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Nucleophiles: Hydroxide ions (from sodium hydroxide) or cyanide ions (from potassium cyanide) are typical nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Dodecyldimethylsulfoxide or dodecyldimethylsulfone.
Substitution: Dodecyldimethylsulfonium hydroxide or dodecyldimethylsulfonium cyanide.
Scientific Research Applications
Dodecyldimethylsulfonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound’s surfactant properties make it useful in cell lysis and membrane protein extraction.
Medicine: It is explored for its potential antimicrobial properties and as a drug delivery agent.
Industry: this compound is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism by which dodecyldimethylsulfonium iodide exerts its effects is primarily through its surfactant properties. The compound can disrupt lipid bilayers, leading to cell lysis. In chemical reactions, it acts as a phase transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases).
Comparison with Similar Compounds
Dimethyloxosulfonium methylide: Another sulfonium compound used in organic synthesis.
Trimethylsulfoxonium iodide: Similar in structure but with three methyl groups attached to the sulfur atom.
Uniqueness: Dodecyldimethylsulfonium iodide is unique due to its long dodecyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the disruption of lipid bilayers or the stabilization of emulsions.
Properties
IUPAC Name |
dodecyl(dimethyl)sulfanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;/h4-14H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMLLWRTIPJOKV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[S+](C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597455 | |
| Record name | Dodecyl(dimethyl)sulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18412-81-2 | |
| Record name | Sulfonium, dodecyldimethyl- iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecyl(dimethyl)sulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


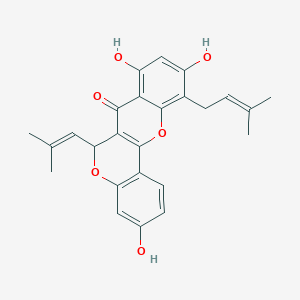
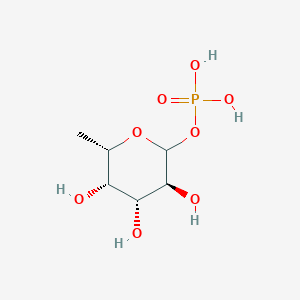

![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
